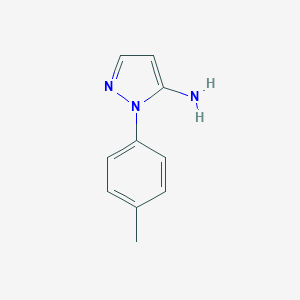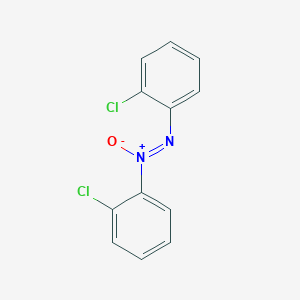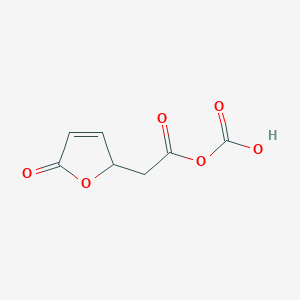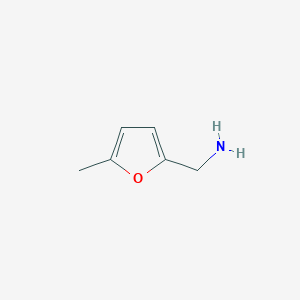
1-(4-Methylphenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-(4-Methylphenyl)-1H-pyrazol-5-amine, often involves multistep reactions starting from suitable precursors. For instance, Wu et al. (2010) reported an efficient synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using 3-methyl-1-phenyl-1H-pyrazol-5-amine, aldehydes, and 2-hydroxynaphthalene-1,4-dione in water in the presence of diammonium hydrogen phosphate, highlighting the versatility of pyrazole compounds in organic synthesis (Wu, Liqiang, Dong, Ruoyi, Yang, Chunguang, & Yan, Fu‐Lin, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by spectroscopic techniques and X-ray crystallography. Tamer et al. (2016) performed structural characterization of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, using X-ray diffraction, demonstrating the stability of the molecular structure and the presence of intramolecular charge transfer, which is indicative of the potential non-linear optical properties of these molecules (Tamer, Ö., Arslan, B. S., Avcı, D., Nebioğlu, M., Atalay, Y., & Çoşut, Bünyemin, 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives often involves interactions with various reagents to form new compounds. An example of chemical reactivity is the formation of Schiff bases derived from 4-[{(aryl)imino}ethyl]-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one, as reported by Jadeja et al. (2004), showcasing the versatility of pyrazole compounds in forming bidentate ligands through condensation reactions (Jadeja, R., Shah, J. R., Suresh, E., & Paul, P., 2004).
Applications De Recherche Scientifique
Corrosion Inhibition : A derivative of "1-(4-Methylphenyl)-1H-pyrazol-5-amine" has been studied for its inhibitive action towards the corrosion of pure iron in acidic media. It was found to be an efficient inhibitor, with the efficiency increasing with the concentration of the inhibitor (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Spectral Analysis and Nonlinear Optical Studies : Another derivative, "4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine," was synthesized and characterized for its structural, spectral, and nonlinear optical properties using X-ray diffraction and other spectroscopic methods. The study provided insights into its stability and intramolecular charge transfer properties (Tamer et al., 2016).
Antitumor, Antifungal, and Antibacterial Activities : The synthesis and characterization of certain pyrazole derivatives, including "this compound," were investigated for potential antitumor, antifungal, and antibacterial activities. This research provided valuable data on the biological activity of these compounds (Titi et al., 2020).
Drug Discovery : Derivatives of "this compound" have been proposed as candidates for drug discovery, owing to their promising properties as demonstrated in various studies (Yu et al., 2013).
Fluorescent Chemosensor for Metal Ions : A novel diarylethene containing "this compound" was synthesized and showed excellent fluorescence sensing ability for Al3+ and Zn2+ ions. It also demonstrated potential for detecting these ions in water samples (Gao et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Methylphenyl)-1H-pyrazol-5-amine are currently unknown. This compound is structurally similar to other phenylpyrazoles , which have been found to interact with various targets in the body.
Mode of Action
Based on its structural similarity to other phenylpyrazoles, it may interact with its targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Propriétés
IUPAC Name |
2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMMBTKYMRHQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616135 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14678-99-0 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural differences between the two known polymorphs of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine?
A1: Research has identified two polymorphs of this compound [, ]. The first reported polymorph exhibits a triclinic crystal structure with two independent molecules (A and B) in the asymmetric unit (Z′ = 2) []. These molecules differ primarily in the orientation of the pyrazole ring amine and dioxole substituents, adopting anti and syn conformations in molecules A and B, respectively []. A second, monoclinic polymorph (Z′ = 1) was later discovered, with a conformation resembling one of the independent molecules found in the original triclinic polymorph [].
Q2: How does the molecular conformation of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine influence its crystal packing and intermolecular interactions?
A2: In the triclinic polymorph of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, the different conformations of the two independent molecules directly impact the crystal packing. N—H⋯N hydrogen bonding between molecules forms supramolecular zigzag chains along the b-axis []. These chains are further connected into double chains via C—H⋯O and C—H⋯π interactions, creating a complex network stabilized by these intermolecular forces []. The specific influence of the monoclinic polymorph's conformation on its crystal packing hasn't been explicitly detailed in the provided research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)